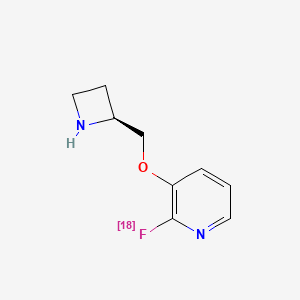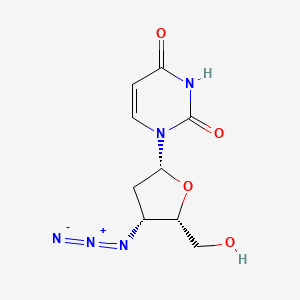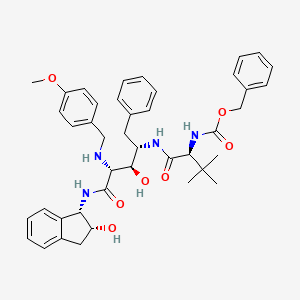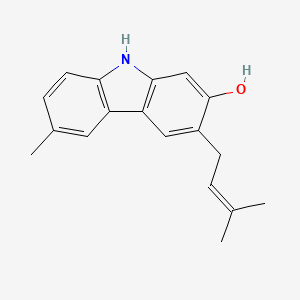
Desoxyharringtonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoxyharringtonin is a natural product found in Cephalotaxus harringtonia and Cephalotaxus fortunei with data available.
Aplicaciones Científicas De Investigación
1. Role in Cancer Treatment
Desoxyharringtonin, also known as homoharringtonine (HHT), has shown promise in treating various hematologic malignancies. Studies indicate that HHT induces differentiation and apoptosis in cancer cells. It has demonstrated significant efficacy in leukemia, with high response rates reported in patients. HHT has been studied in combination with other treatments like interferon-alpha and low-dose cytarabine, particularly in chronic myeloid leukemia (CML), yielding positive results. Ongoing research focuses on refining HHT derivatives to bypass multidrug resistance and expand its antitumor efficacy (Kantarjian et al., 2001).
2. Potential for Treating Non-Malignant Conditions
Beyond its application in oncology, there is interest in exploring the use of desoxyharringtonine for non-malignant conditions. Areas of interest include its potential use in treating central nervous system leukemia, polycythemia vera, and even malaria. This diverse range of applications highlights the versatility of desoxyharringtonine and its potential impact beyond cancer treatment (Kantarjian et al., 2001).
Propiedades
Nombre del producto |
Desoxyharringtonin |
|---|---|
Fórmula molecular |
C28H37NO8 |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-methylbutyl)butanedioate |
InChI |
InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3 |
Clave InChI |
WRCBXHDQHPUVHW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
SMILES canónico |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
Sinónimos |
deoxyharringtonine deoxyharringtonine, (3(S))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)



![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)
